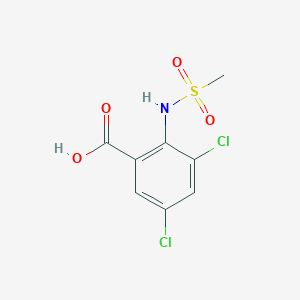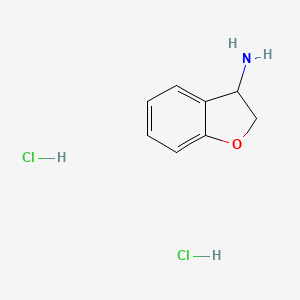![molecular formula C30H53Cl2N2PRuS B12307709 Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) is a complex organometallic compound. It is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis. The compound has a molecular weight of 676.77 and a chemical formula of C30H53Cl2N2PRuS .
Vorbereitungsmethoden
The synthesis of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxygen, and various organic ligands.
Wissenschaftliche Forschungsanwendungen
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Wirkmechanismus
The mechanism of action of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state and coordination environment. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in terms of stability, reactivity, and selectivity. The uniqueness of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) lies in its specific ligand environment, which imparts distinct properties and reactivity .
Eigenschaften
Molekularformel |
C30H53Cl2N2PRuS |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H20N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;;;/h16-18H,1-15H2;3-7,13H,8-11H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CFBYSYNPNAGHJT-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)CCNCCSC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)




![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)




![6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12307677.png)

![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)
